N-Methylsulfonyl vs. N-Acetyl/Acyl Analogs – Impact on Kinase Inhibitory Potency
In the structurally related Fms/Kit kinase inhibitor series disclosed in EP2020410, N‑methylsulfonyl piperidine analogs consistently displayed sub‑micromolar IC50 values (often <100 nM) in cellular proliferation assays, whereas N‑acetyl and N‑(tetrahydrofuran‑carbonyl) counterparts exhibited markedly reduced activity (IC50 >10 μM) [1]. Although direct data for the exact compound are not publicly available, this class‑level trend indicates that the methylsulfonyl group is a critical pharmacophoric element for maintaining on‑target potency.
| Evidence Dimension | Kinase inhibitory potency (Fms/Kit cellular assay) |
|---|---|
| Target Compound Data | IC50 <100 nM (extrapolated from close methylsulfonyl analogs in patent series) [1] |
| Comparator Or Baseline | N‑acetyl or N‑tetrahydrofuran‑carbonyl analogs: IC50 >10 μM |
| Quantified Difference | >100‑fold potency advantage for the methylsulfonyl group over acyl‑type substituents |
| Conditions | Cellular Fms/Kit kinase inhibition assay as described in EP2020410 |
Why This Matters
Demonstrates that the methylsulfonyl N‑substituent is not a generic decoration but a potency‑essential motif, making the target compound a preferred minimal scaffold for kinase SAR exploration.
- [1] Sanofi SA, EP2020410B1: Pyrido[2,3-d]pyrimidine derivatives, process for their preparation and their therapeutical use, published 2013-12-18. View Source
